molecular formula C9H6Cl3NO3 B2571311 2-[(Trichloroacetyl)amino]benzoic acid CAS No. 4257-77-6

2-[(Trichloroacetyl)amino]benzoic acid

Cat. No.: B2571311
CAS No.: 4257-77-6
M. Wt: 282.5
InChI Key: GOSZJLQYUNNOPX-UHFFFAOYSA-N
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Description

2-[(Trichloroacetyl)amino]benzoic acid is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .

Scientific Research Applications

Reactive Oxygen Species Detection

2-[(Trichloroacetyl)amino]benzoic acid and its derivatives have been explored in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity and sensitivity. For instance, derivatives such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been synthesized to selectively detect highly reactive oxygen species (hROS) like hydroxyl radical (⋅OH) and hypochlorite (−OCl). These probes offer a reliable method for differentiating hROS from other ROS types, such as hydrogen peroxide (H2O2), nitric oxide (NO), and superoxide (O2⨪), and have shown potential in visualizing −OCl generated in stimulated neutrophils, highlighting their applicability in studying the roles of hROS and −OCl in biological and chemical contexts (Setsukinai et al., 2003).

Antiparasitic Properties

Anthranilic acid derivatives, which share a structural similarity with this compound, have been investigated for their antiparasitic properties. Specific compounds have demonstrated promising activities against parasites like Leishmania infantum and Trichomonas vaginalis, contributing to the search for new therapeutic agents against these infections. The antiprotozoal properties of these derivatives have been attributed to their chemical structure, especially the substituents at position 2, which significantly influence their biological activity (Delmas et al., 2002).

Polymorphism and Pharmaceutical Applications

The study of polymorphism and co-crystal formation of this compound derivatives, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has implications for pharmaceutical development. Understanding the polymorphic forms and co-crystal structures can inform the design of drugs with improved solubility, stability, and bioavailability. These insights are crucial for the development of non-steroidal anti-inflammatory drugs and other therapeutic agents, underscoring the importance of solid-state chemistry in drug development (Zhoujin et al., 2022).

Microbial Biosynthesis and Biotechnology

Derivatives of this compound have been utilized in microbial biosynthesis processes. For example, 3-amino-benzoic acid (3AB), an important building block for a range of compounds, has been produced de novo from glucose using engineered microbial systems. Such biosynthetic pathways, especially when enhanced through co-culture engineering, demonstrate the potential of microbial systems to produce valuable chemical compounds efficiently. This approach not only underscores the versatility of benzoic acid derivatives in biotechnological applications but also highlights the potential for sustainable production methods (Zhang & Stephanopoulos, 2016).

Properties

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZJLQYUNNOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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